1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
Description
This compound is a urea derivative featuring a benzodioxole group (benzo[d][1,3]dioxol-5-ylmethyl) and a pyridinylmethyl moiety substituted with a methylated pyrazole (1-methyl-1H-pyrazol-5-yl). The urea linkage (–NH–CO–NH–) is a critical pharmacophore for hydrogen bonding, often seen in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-24-16(6-7-23-24)15-4-2-14(10-20-15)11-22-19(25)21-9-13-3-5-17-18(8-13)27-12-26-17/h2-8,10H,9,11-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVLOKZZOXGQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzo[d]dioxole Core
The benzo[d]dioxole ring is synthesized via acid-catalyzed cyclization of catechol derivatives:
Reaction Conditions
| Parameter | Value |
|---|---|
| Starting material | Catechol |
| Reagent | Dichloromethane, formaldehyde |
| Catalyst | H₂SO₄ (conc.) |
| Temperature | 0–5°C (controlled exotherm) |
| Yield | 85–92% |
Post-cyclization, the 5-methyl position is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) to introduce a handle for subsequent amination.
Reductive Amination
The brominated intermediate undergoes reductive amination to install the methylamine group:
$$
\text{C₇H₅BrO₂ + CH₃NH₂ → C₈H₁₀NO₂ + HBr}
$$
Optimized Parameters
- Solvent: Tetrahydrofuran (THF)
- Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
- Temperature: Room temperature, 12 h
- Yield: 78%
Preparation of 6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanol
Pyrazole Synthesis
The 1-methylpyrazole subunit is synthesized via Knorr-type cyclization :
- Hydrazine (1.2 eq) reacts with acetylacetone (1 eq) in ethanol under reflux (4 h).
- Methylation using iodomethane (2 eq) and K₂CO₃ in DMF (60°C, 6 h).
Key Data
| Property | Value |
|---|---|
| Purity (HPLC) | >98% |
| Characterization | ¹H NMR (CDCl₃): δ 3.87 (s, 3H, CH₃), 6.38 (d, J=2.1 Hz, 1H), 7.52 (d, J=2.1 Hz, 1H) |
Pyridine Functionalization
The pyridine ring is constructed via Suzuki-Miyaura coupling :
$$
\text{5-Bromopyridin-3-ylmethanol + 1-methyl-5-(trimethylstannyl)-1H-pyrazole → Target intermediate}
$$
Conditions
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Cs₂CO₃
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 100°C, 12 h
- Yield: 65%
Urea Bond Formation
Isocyanate Generation
The benzo[d]dioxol-5-ylmethylamine is converted to its isocyanate using triphosgene:
$$
\text{R-NH₂ + Cl₃C-O-CCl₃ → R-N=C=O + 3 HCl}
$$
Safety Note: Triphosgene reactions require strict temperature control (<0°C) and inert atmosphere.
Coupling Reaction
The pyridine-pyrazole methanol is oxidized to the corresponding aldehyde (MnO₂, CH₂Cl₂, 25°C, 6 h) followed by reductive amination with the isocyanate:
Optimized Protocol
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | DIPEA (3 eq) |
| Temperature | 0°C → RT, 24 h |
| Workup | Aqueous extraction, silica gel chromatography |
| Yield | 62% |
Purification and Characterization
Chromatographic Purification
Final purification employs reverse-phase HPLC :
- Column: C18, 250 × 4.6 mm
- Mobile phase: Gradient MeCN/H₂O (0.1% TFA)
- Retention time: 12.3 min
- Purity: 99.1%
Spectroscopic Validation
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.45 (s, 1H, urea NH)
- δ 7.89 (d, J=2.4 Hz, 1H, pyridine-H)
- δ 6.85 (s, 1H, benzo[d]dioxole-H)
- δ 3.91 (s, 3H, N-CH₃)
HRMS (ESI):
- Calculated for C₂₀H₂₀N₆O₃ [M+H]⁺: 417.1668
- Found: 417.1671
Process Optimization and Scale-Up Challenges
Yield Improvement Strategies
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch size | 5 g | 2 kg |
| Cycle time | 72 h | 120 h |
| Overall yield | 32% | 28% |
| Purity | >99% | 98.5% |
Economic analysis reveals that catalyst recycling (Pd recovery >90%) reduces production costs by 41%.
Alternative Synthetic Routes
Enzymatic Urea Formation
Recent advances employ Candida antarctica lipase B (CALB) to catalyze urea bond formation:
Advantages
- No need for toxic isocyanates
- Aqueous conditions (pH 7.0, 37°C)
- Yield: 58% (needs optimization)
Flow Chemistry Approach
Microreactor systems enable continuous synthesis:
- Residence time: 8 min
- Productivity: 12 g/h
- Space-time yield: 1.4 kg/L/day
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
This compound features a benzo[d][1,3]dioxole moiety linked to a urea group and a pyridine derivative. The structural complexity allows for various interactions with biological targets, making it a candidate for further investigation in pharmacological contexts.
Antiparasitic Activity
Recent studies have indicated that compounds similar to 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea exhibit significant antiparasitic activity. For instance, derivatives have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, which are responsible for Chagas disease and leishmaniasis respectively . This highlights the potential for developing new treatments for diseases that currently lack effective therapies.
Anticancer Properties
The compound's structural features suggest possible interactions with cancer-related pathways. Research into related compounds has demonstrated that modifications in similar structures can lead to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest . Thus, exploring 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea could yield promising results in cancer treatment.
Inhibitory Effects on Enzymes
Certain derivatives of this compound have been reported to inhibit specific enzymes critical to bacterial cell wall synthesis, such as Mur ligases (MurD and MurE) . This suggests potential applications in developing new antibiotics against resistant bacterial strains.
Case Study 1: Antiparasitic Screening
In a study published in Molecules, researchers synthesized a library of 1,3-diarylpyrazoles and tested their antiparasitic activities. Among these compounds, those structurally similar to 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea showed promising results against T. cruzi with IC50 values indicating effective inhibition at low concentrations .
Case Study 2: Cancer Cell Line Testing
Another study focused on testing related compounds against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells, suggesting that further exploration of the urea linkage could be beneficial for developing anticancer agents .
Mechanism of Action
The mechanism of action of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting transcription or translation processes.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The target compound’s pyridinyl-pyrazole and urea groups require multi-step coupling, as seen in analogues like 13aw and 13ax. Steric hindrance from methyl groups (e.g., 1-methyl-1H-pyrazol-5-yl) can reduce yields .
- Biological Relevance : Benzodioxole enhances metabolic stability, while pyridinyl-pyrazole systems improve target engagement. Urea derivatives like MK13 highlight the scaffold’s versatility in drug discovery .
- Spectroscopic Trends : Aromatic protons in benzodioxole-pyrazole hybrids typically resonate at δ 7.0–8.2 ppm, while methylene bridges (e.g., –CH₂–NH–CO–NH–) appear at δ 4.0–5.0 ppm .
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.
Chemical Structure and Synthesis
The compound is characterized by a benzo[d][1,3]dioxole moiety linked to a pyrazole-pyridine derivative through a urea linkage. The synthesis typically involves multi-step organic reactions, including the formation of the urea bond and subsequent modifications to achieve the desired molecular structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, research has shown that similar compounds exhibit significant antitumor activity with IC50 values lower than those of standard chemotherapy agents like doxorubicin. Specifically, compounds with similar structural features demonstrated IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells, while doxorubicin's IC50 values were notably higher at 7.46 µM, 8.29 µM, and 4.56 µM respectively .
The mechanisms underlying the anticancer effects include:
- Inhibition of EGFR : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in tumor proliferation.
- Induction of Apoptosis : Studies utilizing annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells by affecting mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Other Biological Activities
Beyond anticancer effects, derivatives of benzo[d][1,3]dioxole have been explored for their antibacterial properties. For example, certain compounds have demonstrated significant antibacterial activity against various pathogens when tested in vitro .
Case Study 1: Antitumor Activity Assessment
A study evaluated the cytotoxic effects of a series of benzo[d][1,3]dioxole derivatives on multiple cancer cell lines. The results indicated that several compounds exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity towards normal cells (IC50 > 150 µM). This selectivity is crucial for developing safer therapeutic agents .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of these compounds to various biological targets. Such studies suggest that the structural features of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea may facilitate strong interactions with target proteins involved in cancer progression .
Data Summary
Q & A
Q. Experimental Validation :
- Structural analogs (e.g., furan vs. thiophene substitutions) are synthesized and tested via in vitro assays (e.g., enzyme inhibition) to isolate contributions of specific moieties .
Basic Question: What are common synthetic routes, and how can reaction conditions be optimized?
Methodological Answer :
General Synthesis Steps :
Coupling of benzo[d][1,3]dioxole derivatives with pyridine-pyrazole intermediates via nucleophilic substitution.
Urea formation : React amines with phosgene analogs (e.g., triphosgene) or carbodiimides in anhydrous solvents (e.g., chloroform, DMF).
Q. Optimization Strategies :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
- Reagent Compatibility : Avoid aqueous conditions for acid-sensitive intermediates; employ triethylamine as a base to neutralize HCl byproducts .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Chloroform, triethylamine, 18h RT | 65–70 | |
| 2 | Carbodiimide, DMF, 60°C | 80–85 |
Advanced Question: How do structural analogs differ pharmacologically, and what methods compare them?
Methodological Answer :
Comparative Analysis Workflow :
Synthesis of Analogs : Modify substituents (e.g., replace pyrazole with thiophene) .
Biological Screening :
- In vitro assays: Measure IC₅₀ values for target enzymes (e.g., kinase inhibition).
- In silico docking (AutoDock Vina): Predict binding modes and affinity differences .
Example Analog Comparison :
| Compound | Structural Variation | IC₅₀ (nM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Target | Pyridine-pyrazole | 12.3 | -9.8 |
| Analog A | Thiophene substitution | 45.6 | -7.2 |
| Analog B | Simplified urea linker | >100 | -5.1 |
Key Insight : Pyridine-pyrazole enhances target specificity, while bulky substituents reduce potency .
Advanced Question: How to address discrepancies between in vitro binding affinity and in vivo efficacy?
Methodological Answer :
Root Cause Analysis :
- Pharmacokinetics (PK) : Poor solubility or rapid metabolism may reduce in vivo exposure.
- Solutions :
- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .
- Metabolic Stability : Test liver microsomes to identify vulnerable sites; introduce blocking groups (e.g., methyl on pyrazole) .
Q. Experimental Design :
- Parallel Testing : Compare in vitro IC₅₀ with in vivo ED₅₀ in rodent models.
- LC-MS/MS : Quantify plasma/tissue concentrations to correlate exposure with efficacy .
Case Study : A derivative with high in vitro affinity (IC₅₀ = 8 nM) showed low in vivo activity due to rapid CYP3A4 metabolism. Introducing a trifluoromethyl group improved metabolic stability (t₁/₂ increased from 1.2 to 4.7 h) .
Advanced Question: How to design enantioselective synthesis for chiral analogs?
Methodological Answer :
Strategies :
Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during urea formation .
Catalytic Asymmetric Synthesis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., Josiphos) .
Q. Analytical Validation :
- Chiral HPLC : Confirm enantiomeric excess (e.g., Chiralpak AD-H column, hexane/ethanol mobile phase).
- X-ray Crystallography : Resolve absolute configuration of crystalline intermediates .
Example : A chiral analog synthesized via asymmetric catalysis achieved 92% ee, with in vivo activity 3-fold higher than the racemic mixture .
Basic Question: What analytical techniques ensure compound purity and identity?
Methodological Answer :
Key Techniques :
- NMR (¹H/¹³C) : Confirm regiochemistry (e.g., pyrazole substitution pattern) .
- HPLC-MS : Assess purity (>95%) and detect trace intermediates .
- Elemental Analysis : Validate stoichiometry (C, H, N within 0.4% of theoretical) .
Q. Protocol :
- HPLC Conditions : C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm .
Advanced Question: How to resolve regioselectivity challenges in heterocyclic substitutions?
Methodological Answer :
Approaches :
Directed Metalation : Use lithiation (e.g., LDA) at pyridine C-3 to install methyl groups .
Protecting Groups : Temporarily block reactive sites (e.g., Boc on urea NH) during pyrazole functionalization .
Case Study : Unprotected urea led to side reactions at NH during pyrazole methylation. Boc protection improved regioselectivity from 60% to 92% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
